1-[2-(4-methyl-4H-1,2,4-triazol-3-yl)ethyl]imidazolidine-2,4,5-trione hydrochloride
Overview
Description
1-[2-(4-methyl-4H-1,2,4-triazol-3-yl)ethyl]imidazolidine-2,4,5-trione hydrochloride is a compound with a complex structure that includes a triazole ring and an imidazolidine ringIt is characterized by its molecular weight of 259.65 and its chemical formula C8H9N5O3·HCl .
Preparation Methods
The synthesis of 1-[2-(4-methyl-4H-1,2,4-triazol-3-yl)ethyl]imidazolidine-2,4,5-trione hydrochloride typically involves the reaction of precursor compounds under specific conditions. One common method involves the reaction of 4-methyl-4H-1,2,4-triazole with ethyl imidazolidine-2,4,5-trione in the presence of hydrochloric acid. The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-[2-(4-methyl-4H-1,2,4-triazol-3-yl)ethyl]imidazolidine-2,4,5-trione hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include acidic or basic environments, specific solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[2-(4-methyl-4H-1,2,4-triazol-3-yl)ethyl]imidazolidine-2,4,5-trione hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antimicrobial or anticancer agent.
Industry: It may be used in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 1-[2-(4-methyl-4H-1,2,4-triazol-3-yl)ethyl]imidazolidine-2,4,5-trione hydrochloride involves its interaction with specific molecular targets. The triazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. The imidazolidine ring may also play a role in stabilizing the compound’s interaction with its targets. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
1-[2-(4-methyl-4H-1,2,4-triazol-3-yl)ethyl]imidazolidine-2,4,5-trione hydrochloride can be compared with other similar compounds, such as:
1,2,4-Triazole derivatives: These compounds share the triazole ring and have similar biological activities, including antimicrobial and anticancer properties.
Imidazolidine derivatives: Compounds with the imidazolidine ring may have similar chemical reactivity and applications in various fields.
The uniqueness of this compound lies in its combined structure, which allows it to interact with a broader range of targets and exhibit diverse biological activities.
Properties
IUPAC Name |
1-[2-(4-methyl-1,2,4-triazol-3-yl)ethyl]imidazolidine-2,4,5-trione;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N5O3.ClH/c1-12-4-9-11-5(12)2-3-13-7(15)6(14)10-8(13)16;/h4H,2-3H2,1H3,(H,10,14,16);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJMSTPNMJYQZRL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NN=C1CCN2C(=O)C(=O)NC2=O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClN5O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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